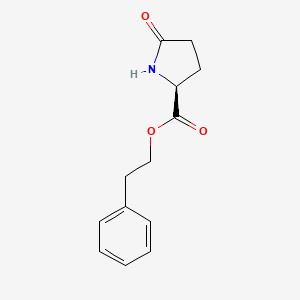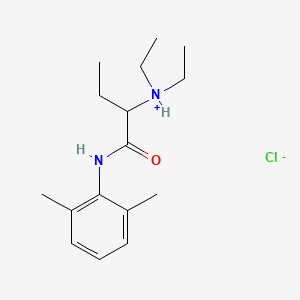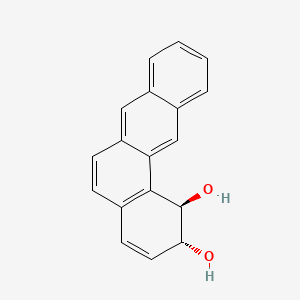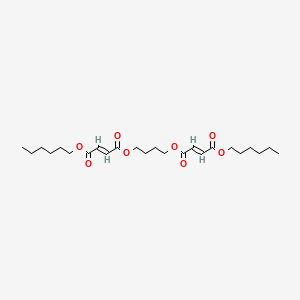
Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound that features copper as a central metal atom. This compound is characterized by the presence of two phenoxy groups substituted with methyl groups and a sulfanyl-sulfanylidene-lambda5-phosphane moiety. The unique structure of this compound makes it an interesting subject for research in various fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane typically involves the reaction of copper salts with appropriate phenoxy and phosphane ligands. One common method involves the use of copper acetate in combination with diethanolamine, which has been found to substantially increase yields in similar systems . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems could be employed to achieve consistent production.
化学反応の分析
Types of Reactions
Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the oxidation state of the copper center.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized copper complexes, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and cyclizations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and developing new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and catalytic activity.
作用機序
The mechanism by which Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane exerts its effects involves the interaction of the copper center with various molecular targets. The copper atom can undergo redox reactions, facilitating electron transfer processes. The phenoxy and phosphane ligands can also participate in binding interactions with other molecules, influencing the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
Copper;(phenoxy)-(methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane: Similar structure but with different substituents on the phenoxy groups.
Copper;(phenoxy)-(phenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane: Lacks the methyl groups, leading to different reactivity and properties.
Uniqueness
Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both 3-methylphenoxy and 4-methylphenoxy groups provides a distinct steric and electronic environment around the copper center, making it a valuable compound for various applications.
特性
CAS番号 |
7464-04-2 |
|---|---|
分子式 |
C14H15CuO2PS2+2 |
分子量 |
373.9 g/mol |
IUPAC名 |
copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H15O2PS2.Cu/c1-11-6-8-13(9-7-11)15-17(18,19)16-14-5-3-4-12(2)10-14;/h3-10H,1-2H3,(H,18,19);/q;+2 |
InChIキー |
DONPOYXHNCIYHT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OP(=S)(OC2=CC=CC(=C2)C)S.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride](/img/structure/B13769711.png)











